N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide
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Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is an organic compound that belongs to the class of indane derivatives This compound is characterized by the presence of an indane moiety, which consists of a cyclopentane ring fused to a benzene ring, and a glycinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with methylglycine. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the glycinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted glycinamide compounds .
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride: This compound shares a similar indane structure but differs in its functional groups.
N-2,3-Dihydro-1H-inden-2-yl-N-ethylamine hydrochloride: Another related compound with an ethylamine group instead of a glycinamide group.
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is unique due to its specific combination of the indane moiety and glycinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-8-12(15)14-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBKVDHQYWFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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